molecular structure and chemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea
molecular structure and chemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea
An In-Depth Technical Guide to 1-(2-Dimethylaminoethyl)-3-phenylurea: Structure, Properties, and Synthesis
Introduction
The urea functionality is a cornerstone in medicinal chemistry and drug design, prized for its ability to form stable, directional hydrogen bonds with biological targets.[1] This capability has led to the development of numerous clinically approved therapies containing a urea moiety.[1] Phenylurea derivatives, specifically, represent a versatile class of compounds with a vast range of applications, from herbicides in agriculture to potent enzyme inhibitors in oncology.[2][3][4] Their biological activity is often governed by the specific substitutions on the urea nitrogens, which fine-tune the molecule's physicochemical properties and target interactions.[1]
This technical guide provides a comprehensive analysis of a specific, unsymmetrically substituted phenylurea, 1-(2-Dimethylaminoethyl)-3-phenylurea . This compound incorporates a hydrophobic phenyl group, a central hydrogen-bonding urea core, and a basic, ionizable dimethylaminoethyl side chain. This unique combination of functional groups makes it a molecule of significant interest for researchers in drug discovery and chemical biology. We will delve into its molecular structure, physicochemical and spectroscopic properties, a detailed protocol for its synthesis, and its potential pharmacological significance.
Molecular Structure and Physicochemical Properties
Structural Elucidation
1-(2-Dimethylaminoethyl)-3-phenylurea possesses a molecular formula of C11H17N3O.[5] Its structure is defined by a central urea group (–NH–CO–NH–) linking a phenyl ring on one nitrogen and a 2-(dimethylamino)ethyl group on the other. The terminal tertiary amine of the ethyl chain is a key feature, conferring basicity and influencing the molecule's solubility and potential for ionic interactions.
Caption: Molecular structure of 1-(2-Dimethylaminoethyl)-3-phenylurea.
Conformational Analysis
The urea functional group exhibits significant resonance, leading to delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group.[1] This imparts a partial double-bond character to the C-N bonds, restricting free rotation and enforcing a degree of planarity. Crystal structure analyses of related phenylureas reveal that the phenyl ring is often twisted relative to the plane of the urea unit. For instance, in 1-(2-aminophenyl)-3-phenylurea, the phenyl ring forms a dihedral angle of 47.0° with the mean plane of the –NC(=O)N– unit.[6] This twisting helps to minimize steric hindrance while influencing the molecule's crystal packing and hydrogen bonding capabilities. In the solid state, molecules like this are extensively linked by N—H⋯O hydrogen bonds, forming chains or more complex networks.[6]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Dimethylaminoethyl)-3-phenylurea is presented below. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O | PubChem[5] |
| Molecular Weight | 207.27 g/mol | PubChem[5] |
| Monoisotopic Mass | 207.13716 Da | PubChem[5] |
| XLogP3 (Predicted) | 1.3 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| pKa (Predicted, Basic) | ~9.0 - 9.5 | (Estimated for tertiary amine) |
| Physical Form | Solid (Predicted) | General observation for similar ureas |
The molecule's predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests moderate lipophilicity.[5] However, the presence of the basic dimethylamino group means its solubility is highly pH-dependent. At physiological pH (~7.4), a significant fraction of the tertiary amine will be protonated, increasing aqueous solubility and allowing for ionic interactions with biological targets.
Spectroscopic Characterization (Predicted)
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¹H NMR Spectroscopy :
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Aromatic Protons: Signals corresponding to the five protons on the phenyl ring are expected in the δ 7.0–7.6 ppm range.
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Urea Protons (N-H): Two distinct, broad signals for the two N-H protons are anticipated, likely in the δ 6.0–9.0 ppm range, with chemical shifts sensitive to solvent and concentration.
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Ethyl Protons (-CH₂-CH₂-): Two triplets are expected. The -NH-CH₂ - protons would appear around δ 3.3-3.5 ppm, while the -CH₂ -N(CH₃)₂ protons would be further upfield, around δ 2.4-2.6 ppm.
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Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is expected around δ 2.2–2.3 ppm.
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¹³C NMR Spectroscopy :
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Carbonyl Carbon (C=O): A characteristic signal in the δ 155–160 ppm region.
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Aromatic Carbons: Signals between δ 120–140 ppm.
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Aliphatic Carbons: Signals for the ethyl and methyl carbons would appear in the upfield region, typically between δ 35–60 ppm.
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-
Infrared (IR) Spectroscopy :
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N-H Stretching: Two distinct bands in the 3200–3400 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1640–1680 cm⁻¹.
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N-H Bending (Amide II): A band in the 1550–1620 cm⁻¹ region.
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Mass Spectrometry :
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The electrospray ionization (ESI) mass spectrum in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 208.1444.[5] Common fragmentation pathways would involve cleavage of the C-N bonds within the ethyl chain.
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Synthesis and Purification
Rationale for Synthetic Strategy
The most direct and widely employed method for synthesizing unsymmetrically substituted ureas is the reaction of an isocyanate with a primary or secondary amine.[4] This nucleophilic addition is typically high-yielding and proceeds under mild conditions. For 1-(2-Dimethylaminoethyl)-3-phenylurea, the logical precursors are phenyl isocyanate and N,N-dimethylethylenediamine . The primary amine of the diamine is significantly more nucleophilic than the tertiary amine, ensuring regioselective attack on the electrophilic carbonyl carbon of the isocyanate to form the desired urea linkage.
Detailed Experimental Protocol: Synthesis
Causality: An aprotic solvent like tetrahydrofuran (THF) is chosen to prevent reaction with the highly reactive isocyanate. The reaction is initiated at 0 °C to control the initial exotherm of the amine-isocyanate addition. An inert atmosphere prevents potential side reactions with atmospheric moisture.
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Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-dimethylethylenediamine (1.0 eq., e.g., 1.0 g, 11.3 mmol).
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Dissolution: Dissolve the amine in 30 mL of anhydrous THF.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Isocyanate Addition: While stirring vigorously, add phenyl isocyanate (1.0 eq., e.g., 1.35 g, 11.3 mmol) dropwise via syringe over 10 minutes. Note: Phenyl isocyanate is a lachrymator and should be handled in a fume hood.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting crude product can then be taken to the purification step.
Detailed Experimental Protocol: Purification
Causality: Flash column chromatography is the standard method for purifying research-scale organic compounds. A gradient elution is used because the product has intermediate polarity. The initial non-polar solvent elutes any non-polar impurities, while the gradual addition of a polar solvent (methanol) is required to elute the more polar urea product. The addition of triethylamine to the mobile phase neutralizes the acidic silica gel, preventing the basic product from streaking on the column.
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Column Preparation: Pack a silica gel column appropriate for the scale of the reaction.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.
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Elution: Elute the column using a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH). A small amount of triethylamine (0.5%) should be added to the mobile phase to prevent tailing.
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Fraction Collection: Collect fractions and analyze them by TLC.
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Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield 1-(2-Dimethylaminoethyl)-3-phenylurea as a solid.
Workflow Visualization
Caption: Experimental workflow for the synthesis of 1-(2-Dimethylaminoethyl)-3-phenylurea.
Chemical Reactivity and Biological Significance
Reactivity Profile
The molecule has two primary sites of reactivity. The tertiary amine is basic and will readily react with acids to form an ammonium salt, a reaction that is key to its pH-dependent solubility.[7] The N-H protons of the urea group are weakly acidic and can be deprotonated by strong bases. The urea linkage itself is generally stable but can undergo hydrolysis to aniline and the corresponding ethylenediamine derivative under harsh acidic or basic conditions.[7]
Pharmacological Context and Potential
While specific biological data for 1-(2-Dimethylaminoethyl)-3-phenylurea is scarce, the broader class of phenylureas is rich in pharmacological activity.
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Enzyme Inhibition: The phenylurea motif is a well-established "hinge-binding" element in many kinase inhibitors used in oncology.[8] The two N-H donors and the carbonyl acceptor form a classic hydrogen bonding pattern with the backbone of the kinase hinge region. The phenyl group occupies a hydrophobic pocket, and the side chain can be modified to achieve selectivity and further interactions. This makes 1-(2-Dimethylaminoethyl)-3-phenylurea an attractive scaffold for screening against various kinases, such as c-MET and VEGFR-2.[8]
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CNS Activity: The parent compound, phenylurea, has been shown to be a potent sedative-hypnotic and myorelaxant agent in animal studies, suggesting effects on the central nervous system.[9]
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Antimicrobial Activity: Phenylurea derivatives have been explored for antimicrobial and antifungal properties.[2] Furthermore, related dimethylaminoethyl ureas have demonstrated antibacterial activity against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[10]
The combination of a proven pharmacophore (phenylurea) with a side chain that can improve solubility and provide an additional interaction point (the tertiary amine) makes 1-(2-Dimethylaminoethyl)-3-phenylurea a valuable tool for building compound libraries for high-throughput screening and a promising starting point for medicinal chemistry campaigns.
References
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Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
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Chemsrc. (n.d.). 1-[2-(dimethylamino)ethyl]-3-ethylurea | CAS#:62594-29-0. [Link]
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Mague, J. T., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o344–o345. [Link]
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Elsebaie, H. A., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 12(1), 19579. [Link]
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